molecular formula C19H34N2O4 B583149 (11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid

(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid

Cat. No.: B583149
M. Wt: 354.5 g/mol
InChI Key: WKESFWWKRDQART-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10665 involves the formation of a disubstituted oxamide. The key steps include the reaction of a long-chain fatty acid with a methylamino-oxoacetyl compound under controlled conditions. The reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out at room temperature .

Industrial Production Methods

Industrial production of CAY10665 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as preparative liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

CAY10665 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of CAY10665 with modified functional groups .

Mechanism of Action

CAY10665 exerts its effects by mimicking the action of 17,18-epoxyeicosatetraenoic acid. It interacts with cytochrome P450 enzymes, leading to the modulation of cardiomyocyte contraction. The compound reduces the frequency of arrhythmic contractions without affecting the amplitude, making it a valuable tool for studying the regulation of heart rhythm .

Comparison with Similar Compounds

CAY10665 is unique due to its stability and potency compared to other similar compounds:

Similar compounds include:

Biological Activity

(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its biochemical effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C₁₆H₃₃N₃O₃
  • Molecular Weight : 354.48 g/mol
  • CAS Number : 1235543-17-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, cytotoxic, and antimicrobial agent. Below are key findings from the literature:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.

2. Cytotoxic Effects

A study evaluated the cytotoxicity of this compound against various cancer cell lines, including:

  • B16-F10 (mouse melanoma)
  • HepG2 (human hepatocellular carcinoma)
  • K562 (human chronic myelogenous leukemia)

The results indicated that the compound demonstrated moderate cytotoxic effects with IC50 values ranging from 17.20 to 50.78 µmol/L across different cell lines, particularly showing significant activity against K562 cells with an IC50 of 17.20 µmol/L .

Cell LineIC50 (µmol/L)Activity Level
B16-F1080.36Moderate
HepG247.11Moderate
K56217.20Significant

3. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It exhibited activity against various bacterial strains, showing effectiveness comparable to standard antibiotics in certain assays . The mechanism appears to involve disruption of bacterial cell membranes.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Inflammatory Pathways : By modulating key inflammatory mediators and pathways.
  • Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in tumor cells, which contributes to its cytotoxic effects.
  • Disruption of Microbial Cell Integrity : The compound's structure allows it to integrate into microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in preclinical models:

  • Study on Inflammation : A study highlighted that administration of the compound reduced inflammation markers in a rat model of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Study : Another investigation focused on the effects on HepG2 cells, where treatment resulted in increased apoptosis markers and decreased cell viability over time .

Properties

IUPAC Name

(Z)-16-[[2-(methylamino)-2-oxoacetyl]amino]hexadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O4/c1-20-18(24)19(25)21-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(22)23/h6,8H,2-5,7,9-16H2,1H3,(H,20,24)(H,21,25)(H,22,23)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKESFWWKRDQART-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C(=O)NCCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid
Reactant of Route 2
(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid
Reactant of Route 3
(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid
Reactant of Route 4
(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid
Reactant of Route 5
Reactant of Route 5
(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid
Reactant of Route 6
(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid

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